

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Lobucavir

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Compound of Interest

Compound Name: *Lobucavir*

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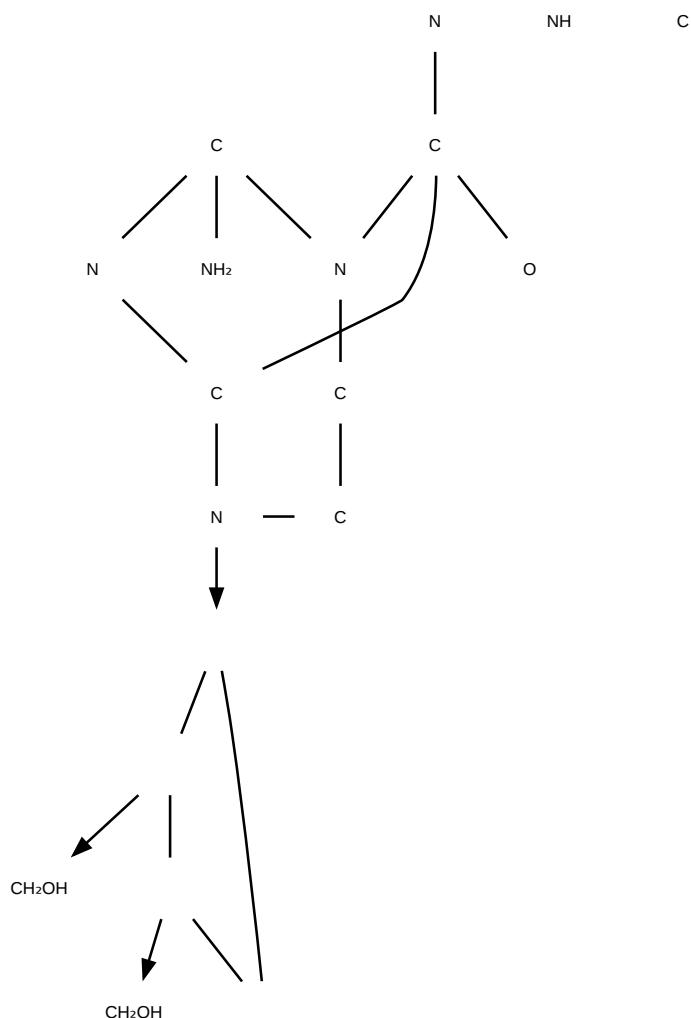
This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Lobucavir**, a potent antiviral agent. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed look at the molecule's architecture and a practical approach to its synthesis.

Chemical Structure of Lobucavir

Lobucavir is a carbocyclic nucleoside analog of guanine.^{[1][2]} Its chemical structure is characterized by a guanine base attached to a cyclobutane ring, which mimics the deoxyribose sugar moiety found in natural nucleosides. This structural modification is key to its antiviral activity.

Identifier	Value
IUPAC Name	2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one[1]
CAS Number	127759-89-1[1]
Molecular Formula	C ₁₁ H ₁₅ N ₅ O ₃ [1]
Molecular Weight	265.27 g/mol [1]
SMILES	C1--INVALID-LINK--N)CO">C@@HCO[1]

Below is a 2D representation of the chemical structure of **Lobucavir**.



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A 2D diagram of the chemical structure of **Lobucavir**.

Synthesis of Lobucavir

The synthesis of **Lobucavir** has been approached through various routes, with a focus on achieving high stereoselectivity for the chiral cyclobutane ring. A practical and scalable asymmetric synthesis has been reported, which proceeds via a convergent approach. This method has been successfully used to produce kilogram quantities of the drug for clinical studies.

The overall synthetic strategy involves the preparation of a key chiral cyclobutane intermediate, followed by its coupling with a purine base derivative.

Summary of Synthetic Route Yields

Synthetic Route	Key Features	Overall Yield	Reference
Practical Asymmetric Synthesis	Convergent approach, asymmetric [2+2] cycloaddition	35-40%	Organic Process Research & Development, 1999
Ichikawa's Synthesis	Asymmetric [2+2] cycloaddition with a chiral titanium catalyst	11% (in 12 steps)	Mentioned in Org. Process Res. Dev., 1999
Pariza's Synthesis	Use of dimethyl fumarate and thioketene dimethyl acetal	27% (for cyclobutanone intermediate)	Mentioned in Org. Process Res. Dev., 1999
Cotterill and Roberts' Synthesis	Photochemical rearrangement	3% (over 11 steps)	Mentioned in Org. Process Res. Dev., 1999

Experimental Protocols

The following protocols are generalized from the published literature and provide a framework for the key transformations in the synthesis of **Lobucavir**. Researchers should consult the

primary literature for more specific details and optimize conditions as needed.

Synthesis of the Chiral Cyclobutane Intermediate: [1S-(1 α ,2 β ,3 α)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzoate ester

This key intermediate is prepared through a multi-step sequence starting with an asymmetric [2+2] cycloaddition.

- Step 1: Asymmetric [2+2] Cycloaddition: Dimethyl fumarate is reacted with ketene dimethyl acetal in the presence of a chiral catalyst to furnish a cyclobutane diester.
- Step 2: Reduction of the Diester: The resulting diester is reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the corresponding diol.
- Step 3: Benzoylation: The hydroxyl groups of the diol are protected by benzoylation, for example, using benzoyl chloride in the presence of a base.
- Step 4: Deketalization: The ketal protecting group is removed under acidic conditions to yield a cyclobutanone.
- Step 5: Stereoselective Ketone Reduction: The cyclobutanone is stereoselectively reduced to the desired cyclobutanol using a bulky reducing agent such as LS-Selectride or DIBAC.

Coupling of the Cyclobutane Intermediate with the Purine Base

The final stage of the synthesis involves the coupling of the chiral cyclobutane intermediate with a suitable purine derivative.

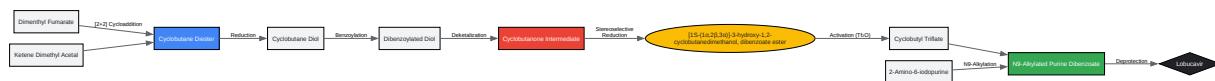
- Step 1: Activation of the Cyclobutanol: The hydroxyl group of the cyclobutanol intermediate is activated to facilitate nucleophilic substitution. A common method is the formation of a triflate by reacting the alcohol with triflic anhydride.
- Step 2: N9-Alkylation: The activated cyclobutyl triflate is then reacted with the tetra-n-butylammonium salt of 2-amino-6-iodopurine. This reaction proceeds with high

regioselectivity at the N9 position of the purine ring.

- Step 3: Deprotection: The benzoyl protecting groups are removed to yield **Lobucavir**. This can be achieved through transesterification with sodium methoxide or by saponification with aqueous sodium hydroxide. The latter method has been reported to give a higher yield (91%).

Synthetic Pathway of Lobucavir

The following diagram illustrates the convergent synthetic pathway for **Lobucavir**.



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A convergent synthetic pathway for **Lobucavir**.

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References

- 1. Lobucavir | C11H15N5O3 | CID 135413519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lobucavir | 127759-89-1 [chemicalbook.com]
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